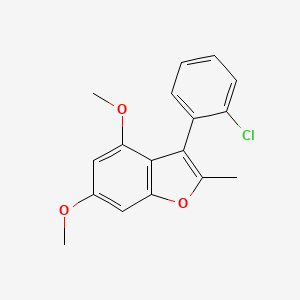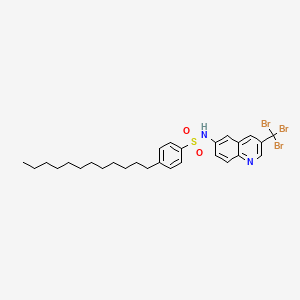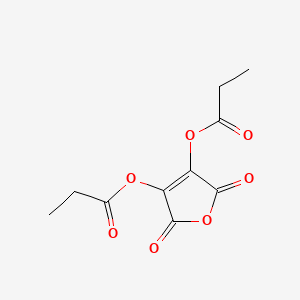
Maleic anhydride, dihydroxy-, dipropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maleic anhydride, dihydroxy-, dipropionate is a derivative of maleic anhydride, a versatile chemical compound widely used in various industrial applications. This compound is characterized by the presence of two hydroxyl groups and two propionate groups attached to the maleic anhydride core. It is known for its reactivity and ability to participate in a variety of chemical reactions, making it valuable in the synthesis of polymers, coatings, and other materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of maleic anhydride, dihydroxy-, dipropionate typically involves the reaction of maleic anhydride with propionic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Maleic anhydride+2Propionic acid→Maleic anhydride, dihydroxy-, dipropionate
Industrial Production Methods: Industrial production of this compound involves large-scale reactors where maleic anhydride and propionic acid are mixed in the presence of a catalyst. The reaction mixture is heated to a specific temperature, and the product is purified through distillation or crystallization. The process is optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: Maleic anhydride, dihydroxy-, dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form maleic acid derivatives.
Reduction: Reduction reactions can convert the anhydride groups to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Maleic acid derivatives.
Reduction: Hydroxylated maleic anhydride derivatives.
Substitution: Halogenated or alkylated maleic anhydride derivatives.
科学的研究の応用
Maleic anhydride, dihydroxy-, dipropionate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules for various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and resins due to its reactivity and versatility.
作用機序
The mechanism of action of maleic anhydride, dihydroxy-, dipropionate involves its ability to react with nucleophiles due to the presence of electron-deficient anhydride groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The hydroxyl and propionate groups also contribute to its reactivity and ability to participate in various chemical reactions.
類似化合物との比較
Maleic anhydride: The parent compound, known for its use in the production of polymers and resins.
Fumaric acid: An isomer of maleic acid, used in food and pharmaceutical industries.
Succinic anhydride: A related compound with similar reactivity, used in the synthesis of various chemicals.
Uniqueness: Maleic anhydride, dihydroxy-, dipropionate is unique due to the presence of both hydroxyl and propionate groups, which enhance its reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications where multiple functional groups are required for complex chemical reactions.
特性
CAS番号 |
5837-63-8 |
|---|---|
分子式 |
C10H10O7 |
分子量 |
242.18 g/mol |
IUPAC名 |
(2,5-dioxo-4-propanoyloxyfuran-3-yl) propanoate |
InChI |
InChI=1S/C10H10O7/c1-3-5(11)15-7-8(16-6(12)4-2)10(14)17-9(7)13/h3-4H2,1-2H3 |
InChIキー |
RHLNUQMNCYLGEN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1=C(C(=O)OC1=O)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



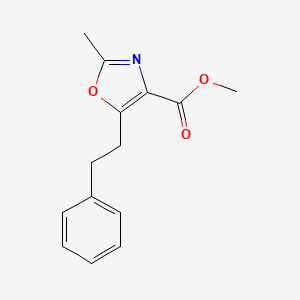
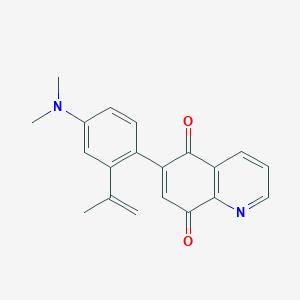
![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)

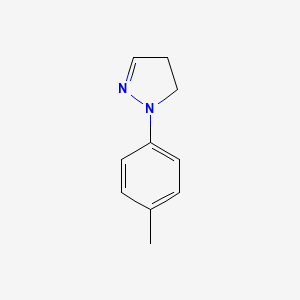

![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)
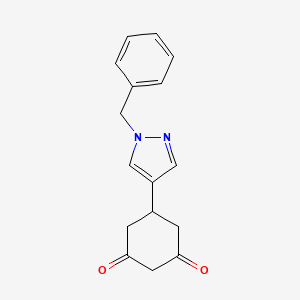
![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)

